7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9(19-10-5-3-2-4-6-10)11-7-8-15-13-16-12(14)17-18(11)13/h2-9H,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCTYAIKYWSTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenoxyethylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the triazolo ring’s nitrogen atoms or the phenoxyethyl group. Hydrogen peroxide in acidic conditions selectively oxidizes the triazolo moiety to form an N-oxide derivative. This reaction preserves the pyrimidine ring’s integrity while introducing polar functionality, enhancing solubility for pharmacological applications.
Reduction Reactions
Sodium borohydride in methanol reduces the C=N bond in the triazolo ring, yielding a dihydro derivative. This reaction modifies the compound’s aromaticity, potentially altering its binding affinity to biological targets. The table below summarizes key reduction conditions and outcomes:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Methanol, 25°C, 2h | Dihydro-triazolo-pyrimidine derivative |
| Catalytic hydrogenation | H₂/Pd-C, ethanol | Fully saturated derivative (experimental) |
Substitution Reactions
The amine group at position 2 participates in nucleophilic substitution reactions. For example:
-
Amination : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (NaOH) to form N-alkylated derivatives.
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Thioether formation : Treatment with thiols under basic conditions replaces the amine with a thioether group, broadening structural diversity.
Notably, substitution at the pyrimidine ring’s position 7 is sterically hindered by the phenoxyethyl group, directing reactivity to the triazolo moiety.
Mechanistic Insights
-
Oxidation : Proceeds via electrophilic attack on the triazolo ring’s electron-rich nitrogen.
-
Reduction : Follows a hydride-transfer mechanism, saturating the C=N bond without affecting the pyrimidine ring.
-
Substitution : The amine group’s nucleophilicity drives reactions, with steric effects from the phenoxyethyl group limiting access to the pyrimidine ring .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as an antiviral agent. Research indicates that compounds with a triazolo-pyrimidine scaffold can disrupt RNA-dependent RNA polymerase activity in viruses such as influenza and SARS-CoV-2. For instance, derivatives of this compound were synthesized and evaluated for their inhibitory effects on viral polymerases, showing promising results in vitro against influenza virus with IC50 values indicating effective inhibition at non-toxic concentrations .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. The triazolo-pyrimidine derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. Several studies have reported modifications to the core structure that enhance anti-inflammatory activity while minimizing gastrointestinal side effects compared to traditional COX inhibitors like Celecoxib .
Anticonvulsant Effects
Another area of application is in the development of anticonvulsant drugs. Research has identified derivatives of the triazolo-pyrimidine scaffold that act as positive modulators of GABAA receptors, which are crucial in controlling neuronal excitability. These compounds showed significant anticonvulsant activity in animal models, suggesting their potential as safer alternatives for epilepsy treatment .
Case Study 1: Antiviral Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated their ability to inhibit the replication of influenza virus strains. The most potent derivative exhibited an EC50 value of 16 μM against the virus while maintaining low cytotoxicity levels .
Case Study 2: Anti-inflammatory Research
In a comparative study assessing COX-II inhibition among various triazolo-pyrimidine analogs, one derivative showed superior selectivity and potency over Celecoxib with an IC50 value of 0.52 μM, indicating its potential as a new anti-inflammatory agent with fewer side effects .
Case Study 3: Anticonvulsant Activity
Research evaluating the anticonvulsant properties of modified triazolo-pyrimidines found that certain derivatives significantly reduced seizure activity in rodent models compared to standard treatments, suggesting their viability as new anticonvulsants .
Mechanism of Action
The mechanism of action of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-thiol
- 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-ol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenoxyethyl group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound based on various studies, including its synthesis, cytotoxicity, and mechanisms of action.
The molecular formula of this compound is C₁₃H₁₃N₅O, with a melting point of 219–221 °C. It is classified as an irritant and is primarily used for research purposes rather than medicinal applications at this stage .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves a multi-step process that incorporates various substituents at the C-2 and C-7 positions of the triazolo-pyrimidine scaffold. Research indicates that the substitution pattern significantly influences the biological activity of these compounds. For instance, derivatives with specific anilino substituents demonstrated enhanced cytotoxicity against cancer cell lines .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : The compound was tested against human cancer cell lines such as Bel-7402 (hepatocellular carcinoma) and HT-1080 (fibrosarcoma).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values around 15.0 µM for Bel-7402 and 7.8 µM for HT-1080 . These findings suggest that modifications in the chemical structure can lead to potent anti-cancer properties.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Modulation of Key Enzymes : Research has indicated that it may modulate enzymes involved in cell signaling pathways critical for tumor growth .
Neuropharmacological Potential
In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may act as positive modulators of GABA_A receptors. Studies have shown that certain derivatives exhibited anticonvulsant activity in animal models of epilepsy without significant neurotoxicity . This highlights the potential for developing new therapeutic agents targeting neurological disorders.
Case Studies
Several case studies provide insights into the efficacy and safety profiles of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | Bel-7402 | 15.0 | Apoptosis induction |
| Compound 14 | HT-1080 | 7.8 | Cell cycle arrest |
| Compound 5c | PTZ-induced epilepsy model | ED50 at 31.81 mg/kg | GABA_A receptor modulation |
These studies underscore the importance of structural modifications in enhancing bioactivity and reducing toxicity.
Q & A
Q. What safety protocols are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
